Factor Xa Inhibition Potency and Selectivity vs. Thrombin: A Comparative Binding Profile for 941873-18-3
In a direct head-to-head comparison within the same curated dataset, 4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (BDBM50404148) displays a Ki of 960 nM against human Factor Xa, while its Ki against human thrombin is >5,000 nM [1]. This represents a >5.2-fold selectivity window for FXa over the related coagulation protease thrombin. In comparison, the approved drug apixaban, which is the final product of the synthetic route involving this compound, achieves a Ki of 0.08 nM for FXa, making it 12,000-fold more potent at the target [2].
| Evidence Dimension | In vitro enzyme inhibition potency (Ki) and selectivity |
|---|---|
| Target Compound Data | FXa Ki: 960 nM; Thrombin Ki: >5,000 nM |
| Comparator Or Baseline | Apixaban FXa Ki: 0.08 nM; Thrombin Ki: >10,000 nM (estimated selectivity >125,000-fold) |
| Quantified Difference | Target compound: >5.2-fold selectivity for FXa over thrombin. Apixaban: ~12,000-fold greater FXa potency than target compound. |
| Conditions | In vitro enzyme inhibition assay; recombinant human Factor Xa and human thrombin. |
Why This Matters
This data establishes the compound as a useful, low-potency FXa-inhibitor chemotype for assay development or as a reference standard, but confirms it is not a viable direct substitute for high-potency FXa inhibitors in pharmacological studies.
- [1] BindingDB BDBM50404148 (CHEMBL347983). Affinity data for Coagulation factor X (Human) and Prothrombin (Human). Berlex Biosciences / ChEMBL. View Source
- [2] Pinto, D.J.P. et al. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem. 2007, 50, 22, 5339–5356. View Source
